REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P(Cl)(Cl)Cl.[CH3:20][C:21]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([CH3:32])[CH2:22][NH:23][C:24](=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1(C)C(C)=CC=CC=1>[CH3:20][C:21]1([CH3:32])[C:33]2[C:38](=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:24]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[N:23][CH2:22]1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
CC(CNC(C1=CC=CC=C1)=O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT the mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to small volume under vacuum
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with EE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CN=C(C2=CC=CC=C12)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.7 mmol | |
AMOUNT: MASS | 634 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |